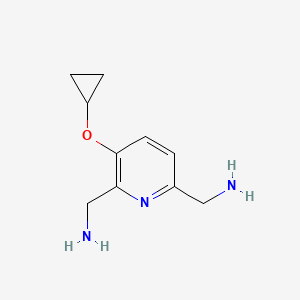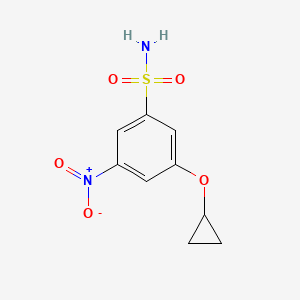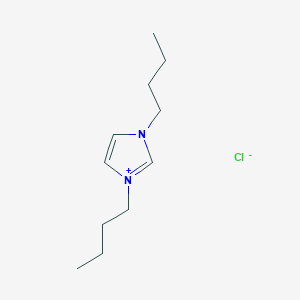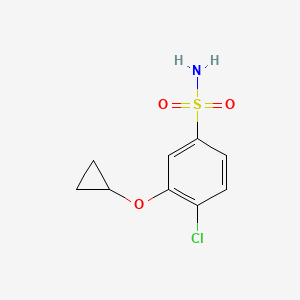![molecular formula C27H30Cl2O6 B14810326 [(9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B14810326.png)
[(9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate” is a synthetic organic molecule with a complex structure It features multiple functional groups, including chloro, hydroxy, and keto groups, as well as a deuterated furan carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, introduction of the chloro and hydroxy groups, and esterification with the deuterated furan carboxylate. Typical reaction conditions might include:
Cyclization reactions: to form the core structure.
Halogenation reactions: to introduce chloro groups.
Hydroxylation reactions: to add hydroxy groups.
Esterification reactions: to attach the furan carboxylate ester.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalytic processes: to improve reaction efficiency.
Purification techniques: such as chromatography to isolate the desired product.
Automation and continuous flow chemistry: to enhance production rates.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to keto groups.
Reduction: Reduction of keto groups to alcohols.
Substitution: Replacement of chloro groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of amino or thio derivatives.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, such compounds can be used as probes to study enzyme activity or as potential drug candidates.
Medicine
The compound may have potential therapeutic applications, such as anti-inflammatory or anticancer properties, due to its structural similarity to known bioactive molecules.
Industry
In the materials science industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The compound’s mechanism of action would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Steroids: Compounds with similar cyclopenta[a]phenanthrene cores.
Deuterated compounds: Molecules with deuterium atoms replacing hydrogen atoms.
Chlorinated compounds: Molecules with chloro functional groups.
Uniqueness
The compound’s combination of chloro, hydroxy, and deuterated furan carboxylate groups makes it unique compared to other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable subject for further research.
Properties
Molecular Formula |
C27H30Cl2O6 |
|---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
[(9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate |
InChI |
InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15?,18?,19?,21?,24-,25-,26-,27-/m0/s1/i4D,5D,10D |
InChI Key |
WOFMFGQZHJDGCX-KBQCHXOASA-N |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C(=O)O[C@@]2(C(CC3[C@@]2(CC([C@]4(C3CCC5=CC(=O)C=C[C@@]54C)Cl)O)C)C)C(=O)CCl)[2H] |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


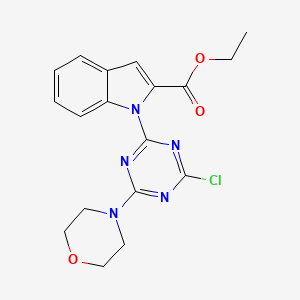
![1-(benzenesulfonyl)-N-[(4-methylphenyl)methylideneamino]piperidine-4-carboxamide](/img/structure/B14810250.png)
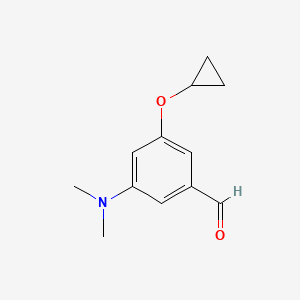
![3-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14810255.png)
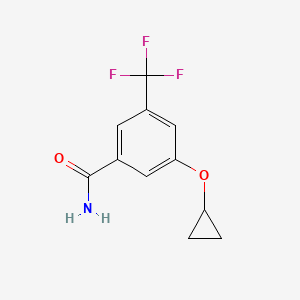
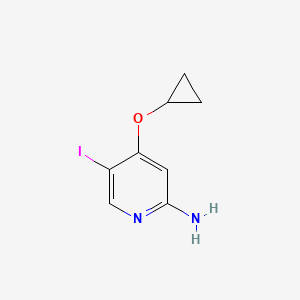
![5-[2-(4-ethoxyphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14810277.png)
![6-[(3S,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-6-ene-2,3-diol](/img/structure/B14810285.png)

